molecular formula C7H9NO2 B2578046 1-ethyl-1H-pyrrole-2-carboxylic acid CAS No. 4778-76-1

1-ethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2578046
CAS No.: 4778-76-1
M. Wt: 139.154
InChI Key: XCOJUFQICAEQEP-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative characterized by an ethyl substituent at the 1-position and a carboxylic acid group at the 2-position of the pyrrole ring. Its molecular formula is C₇H₉NO₂, with a molecular weight of approximately 139.15 g/mol (inferred from structural analogs in ). The compound is synthesized via alkylation of pyrrole-2-carboxylic acid precursors using bromoethane in the presence of a base like NaH, followed by hydrolysis of ester intermediates (e.g., ethyl 1-ethyl-1H-pyrrole-2-carboxylate) to yield the carboxylic acid .

Therapeutic Relevance: A derivative of this compound, 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid (Compound 2), has shown promise as a non-covalent Keap1-Nrf2 inhibitor. In cerebral ischemia/reperfusion injury models, Compound 2 promotes Nrf2 nuclear translocation, enhancing antioxidant enzyme production (SOD, CAT, GSH) and demonstrating neuroprotective effects .

Properties

IUPAC Name

1-ethylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-8-5-3-4-6(8)7(9)10/h3-5H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOJUFQICAEQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4778-76-1
Record name 1-ethyl-1H-pyrrole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with pyrrolylmagnesium bromide or pyrrolyllithium, followed by hydrolysis and decarboxylation of dimethyl pyrrole-1,2-dicarboxylate, and subsequent re-esterification of the 2-acid . Another method includes the oxidation of pyrrole-2-carboxaldehyde followed by esterification with diazomethane .

Industrial Production Methods

Industrial production methods for 1-ethyl-1H-pyrrole-2-carboxylic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

1-ethyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the carboxylic acid group and the ethyl substituent on the pyrrole ring. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that modulate the compound’s biological and chemical activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and ring modifications, leading to distinct physicochemical and biological profiles:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1-Ethyl-1H-pyrrole-2-carboxylic acid 1-Ethyl, 2-COOH C₇H₉NO₂ ~139.15 Moderate lipophilicity; used in Keap1-Nrf2 inhibitors .
1-Phenyl-1H-pyrrole-2-carboxylic acid 1-Phenyl, 2-COOH C₁₁H₉NO₂ 187.20 Increased aromaticity; higher molecular weight may limit BBB permeability .
1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid 1-Ethyl, 2-CH₃, 3-COOH C₈H₁₁NO₂ 153.18 Positional isomerism alters electronic properties; potential metabolic stability .
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid 4-Cl, 5-CH₃, 2-COOH C₆H₆ClNO₂ 159.57 Electron-withdrawing Cl enhances acidity; used in acylating agents .
5-(Hept-6-en-1-yl)-1H-pyrrole-2-carboxylic acid 5-Alkenyl chain, 2-COOH C₁₂H₁₇NO₂ 207.27 High lipophilicity due to long alkenyl chain; impacts solubility .
Key Observations:
  • Ethyl vs.
  • Positional Isomerism : Carboxylic acid position (2 vs. 3) affects hydrogen-bonding capacity and interactions with enzymatic active sites .
  • Electron-Withdrawing Groups : Chloro and methyl substituents (e.g., 4-Cl in ) increase acidity, altering solubility and reactivity .
Key Insights:
  • BBB Permeability : Despite low permeability (LogPe > 9.20), Compound 2 crosses the BBB due to injury-induced barrier disruption .
  • Antioxidant Effects : Ethyl-substituted derivatives show superior Nrf2 activation compared to bulkier analogs (e.g., phenyl derivatives) .

Biological Activity

1-Ethyl-1H-pyrrole-2-carboxylic acid is an organic compound belonging to the pyrrole family, characterized by its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

1-Ethyl-1H-pyrrole-2-carboxylic acid features a five-membered ring structure with four carbon atoms and one nitrogen atom, along with an ethyl group attached to the nitrogen and a carboxylic acid group at the second position. This configuration contributes to its reactivity and interaction with biological targets.

Biological Activities

Antimicrobial Activity:
Research indicates that 1-ethyl-1H-pyrrole-2-carboxylic acid exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, suggesting its potential use in developing new antibacterial agents. For instance, a study demonstrated its ability to inhibit the growth of certain fungal strains, indicating promising antifungal applications.

Anticancer Properties:
The compound has also been investigated for its anticancer potential. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable study highlighted that derivatives of pyrrole compounds, including 1-ethyl-1H-pyrrole-2-carboxylic acid, displayed cytotoxic effects against various cancer cell lines .

The biological activity of 1-ethyl-1H-pyrrole-2-carboxylic acid is largely attributed to its structural characteristics. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the ethyl substituent influences its steric and electronic properties. These interactions may modulate enzyme activity or receptor binding, leading to observed biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-ethyl-1H-pyrrole-2-carboxylic acid, a comparison with related compounds is beneficial:

Compound NameStructureUnique Features
Pyrrole-2-carboxylic acidLacks ethyl groupDifferent reactivity and properties due to absence of ethyl substituent
1-Methyl-1H-pyrrole-2-carboxylic acidContains a methyl groupVariations in steric and electronic effects compared to ethyl derivative
4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acidContains bromine at the fourth positionEnhanced biological activity due to additional halogen substituent

Case Studies

Several studies have focused on the biological activity of 1-ethyl-1H-pyrrole-2-carboxylic acid:

  • Antimicrobial Study : A recent study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.
  • Anticancer Research : In vitro experiments demonstrated that derivatives of this compound could induce apoptosis in human cancer cell lines, providing a basis for further investigation into its therapeutic applications in oncology .

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